molecular formula C13H25NO3 B153195 tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 163210-22-8

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B153195
CAS RN: 163210-22-8
M. Wt: 243.34 g/mol
InChI Key: DIQOZPGKFVICKN-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the functionalization of the piperidine ring. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the use of N-Boc piperazine as a starting material, which is then subjected to further chemical transformations . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is achieved through a condensation reaction . These methods highlight the versatility of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using techniques such as X-ray diffraction, as seen in the studies of various tert-butyl piperazine-1-carboxylate derivatives . These analyses reveal the shape and conformation of the molecules, as well as the presence of intermolecular interactions that contribute to the stability of the crystal structure.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate demonstrates the introduction of alkenyl groups into the piperidine ring, which can be used to synthesize diverse piperidine derivatives . The Schiff base formation from tert-butyl 4-oxopiperidine-1-carboxylate also exemplifies the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using spectroscopic methods such as FT-IR, NMR, and LCMS, as well as thermal and DFT analyses . These studies provide insights into the stability, electronic structure, and potential reactivity of the compounds. For example, the DFT analysis can predict the presence of intramolecular hydrogen bonding, which can influence the compound's properties .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Biologically Active Compounds : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material. This compound is an important intermediate in many biologically active compounds, such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
  • Precursor for Substituted Piperidines : Synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, highlighting its role as a versatile precursor (Harmsen, Sydnes, Törnroos, & Haug, 2011).
  • Synthesis of Complex Molecules : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key in making Vandetanib, involves multiple steps like acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).

Molecular Structure and Pharmacological Potential

  • X-ray Diffraction and Antibacterial Activity : tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate shows a specific molecular structure confirmed by X-ray diffraction, along with moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Transformations

  • Palladium-catalyzed β-Selective C(sp3)-H Arylation : Demonstrating chemical transformations, tert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate undergoes Palladium-catalyzed β-selective C(sp3)-H arylation, proving its utility in complex organic syntheses (Millet & Baudoin, 2015).

Synthesis of Other Derivatives

  • Derivation of Enantiopure Compounds : The synthesis of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, leads to enantiopure compounds useful in pharmaceutical research (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Safety and Hazards

The safety information for “tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate” indicates that it is classified under hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOZPGKFVICKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611233
Record name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163210-22-8
Record name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]propionic acid (2.57 g, 10.0 mmol) in 100 mL of anhydrous THF was added slowly a solution of BH3.THF complex in THF (1.0 M, 20 mL, 2.0 equiv) at room temperature under N2. The solution was stirred for 16 h at room temperature. Water was added carefully (hydrogen evolution!), and the resulting solution was concentrated under reduced pressure. The residue was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over Na2SO4. The solvent was removed under reduced pressure to give the alcohol (2.35 g, 97%) as a colorless oil. LC-MS (ESI) m/z 244 (M+H+).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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